molecular formula C22H27N3O4S B2731934 N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide CAS No. 1021121-80-1

N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide

Cat. No.: B2731934
CAS No.: 1021121-80-1
M. Wt: 429.54
InChI Key: NDMFLWSZOKAIOC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-28-18-8-7-14(11-19(18)29-2)9-10-23-20(26)12-15-13-30-22-24-17-6-4-3-5-16(17)21(27)25(15)22/h7-8,11,15H,3-6,9-10,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMFLWSZOKAIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2CSC3=NC4=C(CCCC4)C(=O)N23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a thiazoloquinazoline derivative. Its molecular formula is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S with a molecular weight of 429.5 g/mol. The structural complexity arises from the integration of both phenethyl and thiazoloquinazoline moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC22H27N3O4S
Molecular Weight429.5 g/mol
CAS Number1021121-80-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. A study focused on various quinazoline compounds demonstrated that they exhibited cytotoxic activity against breast (MCF7) and colon (HCT116) cancer cell lines. The compound IXa showed an IC50 of 16.70 µM for MCF7 and 12.54 µM for HCT116 cells . Although specific data for this compound is limited, its structural characteristics suggest similar potential.

The mechanism of action for thiazoloquinazoline derivatives typically involves interaction with specific biological targets such as enzymes or receptors linked to tumor growth. The inhibition of key pathways can lead to apoptosis in cancer cells. Further research is necessary to elucidate the exact pathways affected by this compound.

Antimicrobial Activity

Quinazolines and their derivatives are also recognized for their antimicrobial properties. Research indicates that certain quinazoline compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives with specific substitutions have shown enhanced activity against gram-positive and gram-negative bacteria . While direct studies on this compound are sparse, its classification suggests potential antimicrobial effects.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies on related quinazoline compounds have demonstrated cytotoxicity across various cell lines. For example:
    • Compound IXa showed IC50 values indicating effective inhibition of cell proliferation in cancer models.
    • Similar evaluations are warranted for this compound to establish its efficacy.
  • Synthesis and Characterization : The synthesis of this compound involves multiple steps typical for amides and quinazolines. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit notable anticancer properties. For instance:

  • Cytotoxicity Studies : A study evaluating a series of thiazole and quinazoline derivatives demonstrated substantial cytotoxic effects against various cancer cell lines. The compounds were tested against 60 cell lines by the National Cancer Institute (NCI), revealing potent activity against colon cancer (GI50 values ranging from 0.41 to 0.69 μM), melanoma (GI50 values from 0.48 to 13.50 μM), and ovarian cancer (GI50 values from 0.25 to 5.01 μM) .
  • Structure-Activity Relationship (SAR) : The combination of thiazole and quinazoline fragments in a single molecule is a promising strategy for developing potent anticancer agents. The presence of specific substituents on the aromatic rings enhances the biological activity of these compounds .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated:

  • Antibacterial Activity : Similar thiazole and quinazoline derivatives have been reported to exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of azole groups in these compounds contributes to their lipophilicity, facilitating cell membrane penetration and enhancing antimicrobial efficacy .

In Silico Studies

Recent advancements in computational chemistry have allowed for the evaluation of the compound's potential as an inhibitor for various biological targets:

  • Molecular Docking : In silico studies have suggested that derivatives of this compound could act as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. This positions the compound as a candidate for anti-inflammatory drug development .

Synthesis and Characterization

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide typically involves multi-step synthetic pathways that yield high-purity products characterized by techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure of synthesized compounds.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed for purity analysis and molecular weight determination .

Case Studies

Study ReferenceFocusKey Findings
Anticancer ActivityPotent cytotoxicity against various cancer cell lines; significant GI50 values
Antimicrobial ActivityEffective against Mycobacterium smegmatis; enhanced lipophilicity aids membrane penetration
In Silico AnalysisPotential inhibitor of 5-lipoxygenase; promising for anti-inflammatory applications

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is common in amide-containing compounds and can be catalyzed by enzymes or chemical agents like HCl or NaOH.

Reaction TypeProductsConditionsReference Basis
Acidic hydrolysisCarboxylic acid (NH₂CO₂H)HCl, heatAnalogous acetamides
Basic hydrolysisCarboxylate salt (NHCOO⁻)NaOH, aqueous solutionGeneral amide reactivity

Nucleophilic Substitution at Sulfur Position

The thiazoloquinazolinyl ring contains sulfur atoms, which may act as leaving groups under nucleophilic attack. Substitution reactions could occur at the sulfur position, replacing it with nucleophiles like hydroxide ions or amines.

Reaction TypeProductsConditionsReference Basis
Sulfur displacementThiolate intermediateNucleophiles (e.g., OH⁻)Thiazole reactivity

Ring-Opening Reactions

The hexahydro-2H-thiazolo[2,3-b]quinazolinyl ring may undergo ring-opening under harsh conditions (e.g., strong acids/bases or high temperatures). This could lead to cleavage of the fused heterocyclic system.

Reaction TypeProductsConditionsReference Basis
Acidic ring cleavageLinearized heterocycle fragmentsH₂SO₄, heatQuinazoline derivatives

Electrophilic Aromatic Substitution

The dimethoxyphenethyl group contains electron-rich aromatic rings (due to methoxy groups), making it susceptible to electrophilic substitution. Potential reactions include nitration or halogenation.

Reaction TypeProductsConditionsReference Basis
NitrationNitro-substituted phenethylHNO₃, H₂SO₄Methoxyphenyl derivatives

Oxidation/Reduction

The 5-oxo group in the thiazoloquinazolinyl ring may undergo redox reactions. Reduction could convert the ketone to an alcohol, while oxidation might form a carbonyl derivative.

Reaction TypeProductsConditionsReference Basis
Reduction (NaBH₄)Hydroxy-thiazoloquinazolineSodium borohydrideKetone reactivity

Biological Interactions

While direct data is unavailable, analogous heterocycles (e.g., thiazoles, quinazolines) often interact with enzymes or receptors . The acetamide group may enhance bioavailability, while the fused ring system could participate in π-π stacking or hydrogen bonding.

Interaction TypePotential TargetsReference Basis
Enzyme inhibitionKinases, proteasesHeterocyclic pharmacophores
DNA bindingIntercalation or minor-groove bindingQuinazoline derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide?

  • Methodology : Multi-step synthesis typically involves coupling the thiazoloquinazolinone core with the dimethoxyphenethyl acetamide moiety. Key steps include:

  • Cyclocondensation : Use of thiourea derivatives and ketones to form the thiazolo[2,3-b]quinazolinone ring system under acidic conditions (e.g., H₂SO₄) .
  • Amide coupling : Employ carbodiimide reagents (e.g., DCC) or chloroacetyl chloride in the presence of triethylamine to link the quinazolinone and phenethyl groups .
  • Monitoring : Thin-layer chromatography (TLC) with chloroform:acetone (3:1) or HPLC to track reaction progress and purity .

Q. How can structural characterization be performed for this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ ~1.91 ppm for CH₃ in acetamide groups; aromatic protons at δ 7.20–8.96 ppm) .
  • Mass spectrometry : High-resolution MS (e.g., FAB-MS) to verify molecular weight (e.g., m/z = 384 [M+H]⁺ for analogous compounds) .
  • IR spectroscopy : Peaks at ~1649 cm⁻¹ (amide C=O) and ~1130 cm⁻¹ (C-O-C in dimethoxy groups) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Screening :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, given the thiazoloquinazolinone core’s affinity for ATP-binding pockets .
  • Antimicrobial assays : Broth microdilution (MIC) for bacterial/fungal strains, leveraging structural similarities to triazoloquinoxaline derivatives with known activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Troubleshooting :

  • X-ray crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/DMF) and analyzing bond lengths/angles .
  • DEPT-135 NMR : Differentiate CH, CH₂, and CH₃ groups to confirm substitution patterns .
  • Comparative analysis : Cross-reference with spectral databases (e.g., PubChem) for analogous quinazolinone derivatives .

Q. What strategies can optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Approaches :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance water solubility .
  • Lipinski’s Rule compliance : Modify substituents (e.g., replace methoxy with hydroxyl groups) to improve logP and hydrogen-bonding capacity .
  • In silico modeling : Use tools like SwissADME to predict absorption and metabolism .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Experimental design :

  • Analog synthesis : Vary substituents on the phenethyl (e.g., halogens, alkyl chains) and thiazoloquinazolinone moieties (e.g., oxo → thio groups) .
  • Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) .
  • Computational docking : Map binding interactions using AutoDock Vina with crystallographic protein structures (e.g., PDB IDs for kinases) .

Q. What methodologies address low yields in the final coupling step of the synthesis?

  • Optimization :

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min) .

Data Analysis & Validation

Q. How can researchers validate the purity of synthesized batches?

  • Quality control :

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 → 90:10 over 20 min) and UV detection at 254 nm .
  • Elemental analysis : Confirm C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

  • Methods :

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism .
  • ANOVA : Compare means across treatment groups with post-hoc Tukey tests (p < 0.05) .

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